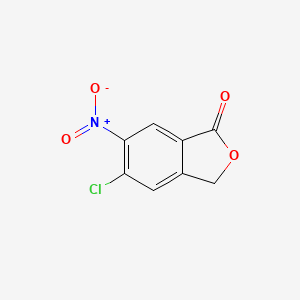
N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyethyl group, and a methylamine moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine typically involves the reaction of tert-butoxycarbonyl chloride with N-(2-hydroxyethyl)methylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another non-polar solvent
- Temperature: Room temperature to 0°C
- Reaction Time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is often used to remove the Boc group.
Major Products:
Oxidation: N-(tert-butoxycarbonylmethyl)-N-(2-oxoethyl)methyl-amine
Reduction: N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine
Deprotection: N-(2-hydroxyethyl)methyl-amine
Aplicaciones Científicas De Investigación
Chemistry: N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its Boc protecting group is particularly useful in multi-step syntheses where selective deprotection is required.
Biology: In biological research, this compound can be used to modify peptides and proteins, aiding in the study of protein structure and function.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial.
Comparación Con Compuestos Similares
N-(tert-butoxycarbonyl)-N-methylamine: Similar in structure but lacks the hydroxyethyl group.
N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)amine: Similar but lacks the methyl group.
N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)amine: Similar but lacks the methyl group on the amine.
Uniqueness: N-(tert-butoxycarbonylmethyl)-N-(2-hydroxyethyl)methyl-amine is unique due to the presence of both the hydroxyethyl and methyl groups, which provide additional functionalization options in synthetic chemistry. This compound’s dual functionality makes it particularly versatile in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-hydroxyethyl(methyl)amino]acetate |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)7-10(4)5-6-11/h11H,5-7H2,1-4H3 |
Clave InChI |
CGBWQTWOZNBUAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


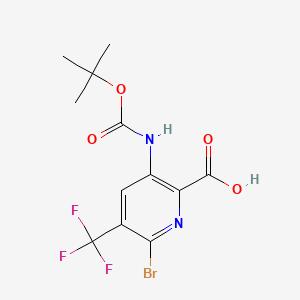
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)
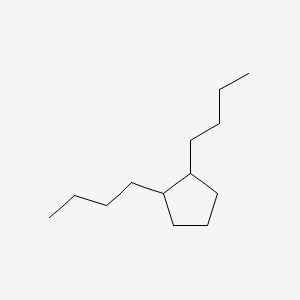
![(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)
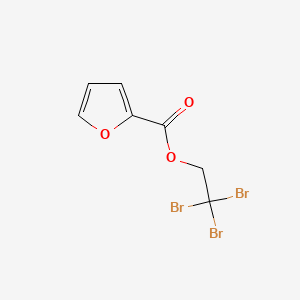
![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)
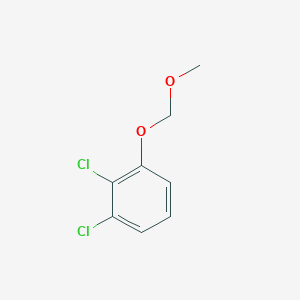
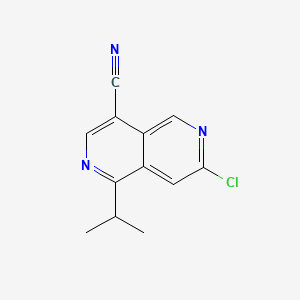
![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
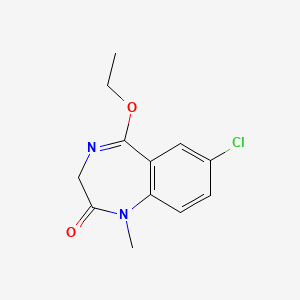
![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)

